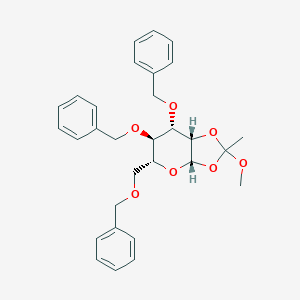

3,4,6-三-O-苄基-β-D-甘露吡喃糖 1,2-(甲基正缩醛)

描述

3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor. Removal of the O-benzyl protecting groups is performed late in the synthesis.

科学研究应用

寡糖的合成

该化合物是溶液相和固相合成寡糖的重要砌块 . 寡糖是由三个到十个单糖(单糖)连接在一起的碳水化合物。它们在各种生物过程中起着至关重要的作用,包括细胞间识别和相互作用、免疫反应和病原体的感染机制。

糖苷酶抑制剂

该化合物的衍生物3,4,6-三-O-苄基-D-葡萄糖醛,是合成天然和非天然糖苷酶抑制剂的多功能中间体 . 糖苷酶抑制剂用于开发治疗癌症、病毒感染和溶酶体贮积病等疾病的药物。

碳桥接C-二糖

该化合物还用于合成己吡喃糖衍生的碳桥接C-二糖 . 这些结构在开发新疗法中很重要,因为它们能抵抗酶降解,从而延长其生物活性。

狄尔斯-阿尔德反应

3,4,6-三-O-苄基-D-葡萄糖醛的甲酰化得到相应的C-2-甲酰基糖醛,是狄尔斯-阿尔德反应中有用的中间体 . 这种反应是有机化学中用来构建原子环的方法,而原子环是许多天然和合成化合物中的常见结构。

C-糖苷的制备

该化合物是制备C-糖苷的有用起始原料 . C-糖苷是O-糖苷的稳定类似物,由于它们能抵抗酶水解,因此在药物化学中具有潜在的应用。

各种疾病的研究与开发

该化合物广泛应用于各种疾病的研究与开发,如癌症、糖尿病和病毒感染 . 它的衍生物可用于合成治疗这些疾病的潜在候选药物。

作用机制

Target of Action

It is known to be a synthetic intermediate used in glycosylation reactions , which are critical for various biological processes including protein folding, cellular signaling, and cell-cell adhesion.

Mode of Action

The compound acts as a glycosyl donor in glycosylation reactions . Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor . The removal of the O-benzyl protecting groups is performed late in the synthesis .

Biochemical Pathways

The compound is involved in carbohydrate metabolism, specifically in the formation of glycosidic bonds . These bonds are crucial for the structure and function of many biological molecules, including glycoproteins and glycolipids. The downstream effects of these pathways can impact a wide range of biological processes, from cell signaling to immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it is involved in. As a glycosyl donor, it could contribute to the formation of complex carbohydrates, impacting the structure and function of various biomolecules .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the removal of the methyl orthoester protecting group is achieved through mild acid hydrolysis , suggesting that the compound’s activity could be influenced by pH.

属性

IUPAC Name |

(3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-LGPOITBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)